
Vinyl Ospemifene
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Description
Vinyl Ospemifene, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₂O₂ and its molecular weight is 342.43. The purity is usually 95%.
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Scientific Research Applications
Symptom Relief in Postmenopausal Women
Ospemifene has demonstrated significant efficacy in alleviating symptoms of vaginal dryness and dyspareunia. In a randomized controlled trial involving 631 participants, those receiving 60 mg of ospemifene daily reported substantial improvements in vaginal health indices compared to the placebo group after 12 weeks of treatment. Key findings included:
- Vaginal Health Index Scores : Improvement was noted with a statistically significant change from baseline scores (P < 0.0001) .
- Most Troublesome Symptom (MTS) : Patients reported a notable reduction in the severity of MTS, with 80% experiencing improvement compared to 64% in the placebo group (P < 0.001) .
Quality of Life Improvements
The impact of ospemifene extends beyond symptom relief; it significantly enhances quality of life and sexual function among patients. A systematic review indicated that patients treated with ospemifene experienced improvements in:
- Vaginal pH : Reduction from baseline levels, indicating healthier vaginal flora.
- Sexual Function : Enhanced sexual enjoyment and body image perceptions were reported .
Case Study 1: Long-term Use
A 60-year-old woman initiated treatment with ospemifene for dyspareunia associated with VVA. After four weeks, she reported complete resolution of vulvar burning sensations and improved vaginal elasticity, allowing for pain-free sexual activity. After 15 months on ospemifene, she maintained symptom relief without adverse effects .
Case Study 2: Combination Therapy
Another patient underwent a combination therapy involving laser treatment and ospemifene. Post-treatment evaluations showed improved vaginal color and moisture, with significant reductions in dyspareunia scores (from 3/10 to 2/10). This case illustrates the potential for ospemifene to enhance outcomes when used alongside other therapeutic modalities .
Safety Profile
Ospemifene is generally well-tolerated, with most adverse events being mild to moderate. Common side effects include hot flashes and mild gastrointestinal disturbances. Importantly, pooled data from multiple studies indicate no significant increase in endometrial thickness or clinically relevant endometrial pathology among users .
Comparative Effectiveness
A network meta-analysis comparing ospemifene with other treatments for VVA found no statistically significant differences in efficacy or safety outcomes across various therapies. This positions ospemifene as a viable option alongside traditional hormone therapies and other non-hormonal treatments .
Q & A
Basic Research Questions
Q. How should researchers design a comprehensive literature review strategy for Vinyl Ospemifene?
- Methodological Answer : Begin by formulating focused research questions using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to narrow scope . Use databases (e.g., PubMed, SciFinder) with keywords such as "this compound pharmacokinetics" or "mechanism of action." Track citation networks and prioritize peer-reviewed articles that include experimental protocols or spectroscopic data (e.g., NMR, HPLC) . Organize findings thematically (e.g., synthesis routes, biological activity) and critically evaluate gaps, such as inconsistent dose-response relationships .
Q. What experimental design considerations are critical for preclinical studies of this compound?
- Methodological Answer : Employ factorial designs to test multiple variables (e.g., dosage, administration route) and their interactions . For in vitro assays, include positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility . For in vivo models, justify species selection (e.g., rodent vs. non-rodent) based on metabolic similarity to humans. Document protocols in detail, including compound purity verification methods (e.g., mass spectrometry) to enable replication .
Q. How can researchers ensure ethical compliance in studies involving this compound?
- Methodological Answer : Align protocols with institutional review board (IRB) guidelines for human/animal studies. For clinical trials, include informed consent forms detailing risks/benefits and data anonymization procedures . For animal studies, adhere to the "3Rs" (Replacement, Reduction, Refinement) and report euthanasia methods compliant with AVMA guidelines .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in this compound pharmacokinetic studies?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., hepatic enzyme polymorphisms affecting metabolism) . Use meta-analysis to aggregate datasets from independent studies, applying statistical models (e.g., random-effects) to quantify heterogeneity . Validate findings through orthogonal assays (e.g., compare LC-MS results with radioactive tracing) . Reconcile discrepancies by revisiting theoretical frameworks (e.g., receptor binding kinetics vs. cellular uptake efficiency) .
Q. How can multi-omics approaches be integrated to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) to map pathways affected by the compound . Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify hub genes/proteins. Validate targets via CRISPR-Cas9 knockout models and dose-dependent functional assays . Address data integration challenges using machine learning algorithms (e.g., random forests) to prioritize biomarkers .
Q. What statistical methods are optimal for hypothesis testing in this compound efficacy trials?
- Methodological Answer : For non-normal distributions, apply non-parametric tests (e.g., Mann-Whitney U) . Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-individual variability . Pre-specify primary/secondary endpoints to minimize Type I errors and report effect sizes (e.g., Cohen’s d) for clinical relevance .
Q. Methodological Frameworks and Data Management
Q. How should researchers structure a grant proposal for this compound studies?
- Methodological Answer : Define clear objectives using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) . Justify novelty by highlighting unresolved issues (e.g., long-term safety in postmenopausal populations) . Include a Gantt chart for timelines and budget justification for critical tools (e.g., high-content screening systems) . Reference preliminary data (e.g., in vitro IC50 values) to strengthen feasibility .
Q. What practices enhance reproducibility in this compound synthesis protocols?
- Methodological Answer : Publish step-by-step synthetic routes with reaction conditions (e.g., temperature, catalyst loading) and characterization data (e.g., IR, XRD) . Share raw spectra in supplementary materials and use IUPAC nomenclature to avoid ambiguity . Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .
Q. Tables for Reference
Properties
Molecular Formula |
C₂₄H₂₂O₂ |
---|---|
Molecular Weight |
342.43 |
Synonyms |
2-[4-((Z)-1,2-Diphenyl-buta-1,3-dienyl)-phenoxy]-ethanol |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.